molecular formula C10H13NO2 B11755565 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one

1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one

Cat. No.: B11755565
M. Wt: 179.22 g/mol
InChI Key: QRONBWWVCLCIGJ-UHFFFAOYSA-N
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Description

1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxy-2-methylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins or enzymes, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(4-amino-5-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H13NO2/c1-6-4-9(11)10(13-3)5-8(6)7(2)12/h4-5H,11H2,1-3H3

InChI Key

QRONBWWVCLCIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)OC)N

Origin of Product

United States

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